

# (R)-NODAGA-tris(t-Bu ester): A Technical Guide for Radiopharmaceutical Research

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Compound of Interest		
Compound Name:	(R)-NODAGA-tris(t-Bu ester)	
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(R)-NODAGA-tris(t-Bu ester) has emerged as a critical bifunctional chelator in the field of radiopharmaceutical research, primarily for the development of targeted positron emission tomography (PET) imaging agents. Its structure allows for the stable chelation of radiometals, most notably Gallium-68 (<sup>68</sup>Ga), while the free carboxylic acid provides a reactive handle for conjugation to various biomolecules such as peptides and antibodies. This guide provides an in-depth overview of its application, including detailed experimental protocols, quantitative data, and visual workflows for researchers, scientists, and drug development professionals.

## **Core Properties and Applications**

(R)-NODAGA-tris(t-Bu ester), with the chemical formula C<sub>27</sub>H<sub>49</sub>N<sub>3</sub>O<sub>8</sub> and a molecular weight of 543.7 g/mol , is a derivative of the NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) chelator.[1][2] The three tert-butyl (t-Bu) ester groups serve as protecting groups for the carboxylic acids of the chelating moiety, preventing them from interfering with the conjugation of the glutaric acid's carboxylic acid to a targeting biomolecule. Following conjugation, these t-Bu esters are removed under acidic conditions to allow for efficient radiolabeling.

The primary application of **(R)-NODAGA-tris(t-Bu ester)** is in the synthesis of radiopharmaceuticals for PET imaging.[3] By attaching it to a molecule that specifically targets a biological marker, such as a receptor overexpressed on cancer cells, it is possible to visualize and quantify the distribution of this marker in vivo. This has significant implications for cancer diagnosis, staging, and monitoring treatment response. Research has demonstrated its use in



developing agents for imaging various cancers, including prostate cancer and breast cancer, as well as for infection imaging.[4][5]

# Experimental Protocols Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Peptide

This protocol outlines the general steps for conjugating **(R)-NODAGA-tris(t-Bu ester)** to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain).

#### Materials:

- (R)-NODAGA-tris(t-Bu ester)
- Targeting peptide with a primary amine
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- N,N'-Diisopropylethylamine (DIPEA)
- Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- · Diethyl ether
- High-Performance Liquid Chromatography (HPLC) system for purification

#### Procedure:

Activation of (R)-NODAGA-tris(t-Bu ester):



- Dissolve (R)-NODAGA-tris(t-Bu ester) (1.2 equivalents) and a coupling agent like HATU (1.2 equivalents) in anhydrous DMF.
- Add DIPEA (2.5 equivalents) to the solution.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the NODAGA chelator.
- Conjugation to the Peptide:
  - Dissolve the targeting peptide (1 equivalent) in anhydrous DMF.
  - Add the activated (R)-NODAGA-tris(t-Bu ester) solution to the peptide solution.
  - Add DIPEA (2.5 equivalents) to the reaction mixture.
  - Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitored by HPLC).
- Deprotection of t-Bu Esters:
  - Remove the DMF under vacuum.
  - To the dried residue, add a cleavage cocktail of TFA/TIS/H<sub>2</sub>O (e.g., 95:2.5:2.5 v/v/v).[6]
  - Stir the mixture at room temperature for 2-3 hours to cleave the t-Bu ester protecting groups from the NODAGA moiety and any acid-labile protecting groups on the peptide.
- Purification of the NODAGA-Peptide Conjugate:
  - Precipitate the deprotected conjugate by adding cold diethyl ether.
  - Centrifuge the mixture and decant the ether.
  - Wash the pellet with cold diethyl ether two more times.
  - Dry the crude product under vacuum.



- Purify the NODAGA-peptide conjugate using preparative reverse-phase HPLC (RP-HPLC).
- Lyophilize the pure fractions to obtain the final product as a white powder.
- Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

# Radiolabeling of NODAGA-Peptide Conjugate with Gallium-68

This protocol describes the radiolabeling of the purified NODAGA-peptide conjugate with <sup>68</sup>Ga eluted from a <sup>68</sup>Ge/<sup>68</sup>Ga generator.

### Materials:

- <sup>68</sup>Ge/<sup>68</sup>Ga generator
- 0.1 M HCl for elution
- NODAGA-peptide conjugate
- Sodium acetate or HEPES buffer
- Sterile water for injection
- C18 Sep-Pak cartridge for purification
- Ethanol
- Sterile 0.22 μm filter
- Radio-TLC or Radio-HPLC for quality control

### Procedure:

Elution of <sup>68</sup>Ga:



- Elute the <sup>68</sup>Ge/<sup>68</sup>Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of <sup>68</sup>GaCl<sub>3</sub>.
- Radiolabeling Reaction:
  - In a sterile reaction vial, add the desired amount of the NODAGA-peptide conjugate (typically 10-50 μg).
  - Add a buffering agent, such as sodium acetate or HEPES, to adjust the pH to 3.5-4.5.[7]
  - Add the <sup>68</sup>GaCl₃ eluate to the vial.
  - Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-10 minutes.[8]
     Some NODAGA conjugates can also be labeled at room temperature, though this may require a higher precursor amount.[7][8]
- Purification of the <sup>68</sup>Ga-NODAGA-Peptide:
  - Activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
  - Load the reaction mixture onto the C18 cartridge. The <sup>68</sup>Ga-NODAGA-peptide will be retained.
  - Wash the cartridge with sterile water to remove any unreacted <sup>68</sup>Ga and hydrophilic impurities.
  - Elute the purified <sup>68</sup>Ga-NODAGA-peptide from the cartridge with a small volume of ethanol (e.g., 0.5-1 mL of 50% ethanol in water).
  - Dilute the final product with sterile saline or a suitable buffer for injection.
- Quality Control:
  - Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.[9][10] The RCP should typically be >95%.
  - Measure the pH of the final preparation to ensure it is within the acceptable range for injection (typically pH 5.5-7.5).



 $\circ$  Perform a sterile filtration of the final product through a 0.22  $\mu m$  filter into a sterile vial.

## **Data Presentation**

The following tables summarize key quantitative data from various studies utilizing NODAGA-based radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and Conditions

Targetin g Peptide/ Molecul e	Radionu clide	Precurs or Amount	рН	Temper ature (°C)	Reactio n Time (min)	Radioch emical Yield/Pu rity	Referen ce
NODAG A-RGD	<sup>68</sup> Ga	15-20 μg	3.5-4.0	95	5-10	>95%	[8]
NODAG A- Pamidron ic Acid	<sup>68</sup> Ga	4 nmol	4.0-4.5	>60	15	>90%	[7]
NODAG A-UBI fragment s	<sup>68</sup> Ga	Not specified	Optimize d	Optimize d	Not specified	>95%	[5]
NODAG A- Exendin- 4	<sup>68</sup> Ga	10 μg	Not specified	100	Not specified	>95%	[11]

Table 2: In Vivo Tumor Uptake of 68Ga-NODAGA Conjugates



Radiotracer	Tumor Model	Time Post- Injection (h)	Tumor Uptake (%ID/g)	Reference
[ <sup>68</sup> Ga]Ga- NODAGA-PEG <sub>2</sub> - [Sar <sup>11</sup> ]RM26	PC-3 (Prostate Cancer)	1	17 ± 3	[4]
[68Ga]Ga- NODAGA-PEG <sub>2</sub> - [Sar <sup>11</sup> ]RM26	PC-3 (Prostate Cancer)	3	15 ± 3	[4]
[ <sup>68</sup> Ga]NODAGA- RGD-BBN	PC3 (Prostate Cancer)	1	5.05 ± 0.19	[9]
[ <sup>68</sup> Ga]Ga- NODAGA-RGD	M21/M21-L (Melanoma)	Not specified	Not specified	[12]
[ <sup>68</sup> Ga]Ga-PSMA- 11 (comparison)	LNCaP (Prostate Cancer)	1	~20	[6]

Table 3: In Vivo Stability of <sup>68</sup>Ga-NODAGA Conjugates

Radiotracer	Matrix	Time (min)	Intact Radiotracer (%)	Reference
[ <sup>68</sup> Ga]NODAGA- peptide	Mouse Plasma	60	2.1 ± 0.2	[10]
[ <sup>68</sup> Ga]FSC-RGD conjugates	Human Serum	120	High stability	[12]
[ <sup>68</sup> Ga]Ga-SC691	PBS and FBS	120	Excellent stability	[6]

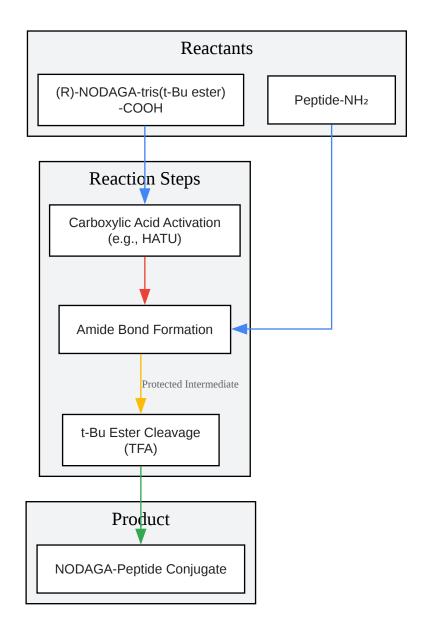
Note: %ID/g = percentage of injected dose per gram of tissue. Data are presented as mean  $\pm$  standard deviation where available.

## **Mandatory Visualizations**









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